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HPLC method for quantification of m-Nisoldipine in plasma

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Compound of Interest		
Compound Name:	m-Nisoldipine	
Cat. No.:	B053548	Get Quote

An HPLC method for the quantification of **m-Nisoldipine** in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment due to the drug's extensive first-pass metabolism and resulting low oral bioavailability.[1] This document provides a detailed application note and protocol for this purpose, drawing from established methods for nisoldipine analysis.

Application Note

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. [1] It is a yellow crystalline substance, practically insoluble in water but soluble in methanol, with a molecular weight of 388.4 g/mol . Accurate and reliable quantification of its active metabolite, **m-Nisoldipine**, in plasma is essential for clinical and research applications. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **m-Nisoldipine** in plasma. The method is simple, rapid, sensitive, precise, and accurate, making it suitable for routine analysis.

Principle

The method involves the extraction of **m-Nisoldipine** and an internal standard (such as Nitrendipine or Nimodipine) from a plasma matrix, followed by chromatographic separation and quantification using a UV detector.[2] Two primary sample preparation techniques are



presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[2] The choice of method may depend on the required sensitivity and sample throughput.[2]

Experimental Protocols

1. Sample Preparation

Two primary methods for sample preparation from plasma are detailed below.

Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[2]

- Sample Aliquoting: Pipette 100 μL of the plasma sample into a microcentrifuge tube.[2]
- Internal Standard Spiking: Add 10 μL of the internal standard solution (e.g., Nitrendipine in methanol).[2]
- Precipitation: Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.[3]
- Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[2][3]
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2][3]
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or an autosampler vial for injection into the HPLC system.[2][4]

Method 2: Liquid-Liquid Extraction (LLE)

- Sample Aliquoting: Pipette a known volume of plasma into a centrifuge tube.
- Internal Standard Spiking: Add the internal standard solution.
- Basification (Optional): Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH, which can improve extraction efficiency.[2]



- Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or toluene).[2]
- Vortexing: Vortex the mixture for 2-5 minutes.[2]
- Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[2]
- Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[2]
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
- Reconstitution: Reconstitute the dried residue in 100 μL of the mobile phase.[2]
- 2. HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is used.

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6×250 mm, 10 μm particle size).[5]
- Mobile Phase: A mixture of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v/v). The pH is adjusted to 4.0 using orthophosphoric acid.[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: 275 nm.[5]
- Injection Volume: 20 μL.
- Column Temperature: 25°C.
- Run Time: Less than 10 minutes, with Nisoldipine eluting at approximately 7.43 minutes.[5]
- 3. Preparation of Solutions
- Standard Stock Solution: Prepare a 100 μg/mL stock solution of Nisoldipine in methanol.



• Working Solutions: Prepare working solutions by serial dilution of the stock solution to create a calibration curve in the range of 5-30 μ g/mL.

Data Presentation

Table 1: HPLC Method Validation Parameters

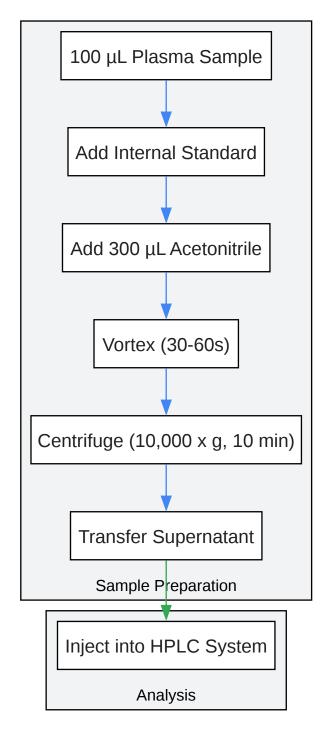
Parameter	Result	Reference
Linearity Range	5-30 μg/mL	[5]
Regression Coefficient (r²)	≥ 0.999	
Limit of Detection (LOD)	0.4 μg/mL	
Limit of Quantification (LOQ)	1.0 μg/mL	
Accuracy (Recovery)	97.2-103.1%	
Precision (Intra-day & Inter-day %RSD)	Within acceptable limits	

Table 2: Comparison with LC-MS/MS Method for m-Nisoldipine

Parameter	HPLC Method	LC-MS/MS Method	Reference
Analyte	Nisoldipine	m-Nisoldipine	[1][6]
Sample Preparation	Protein Precipitation / LLE	Protein Precipitation	[2][6]
Linearity Range	5-30 μg/mL (5000- 30000 ng/mL)	0.2-20 ng/mL	[1]
Lower Limit of Quantification	1.0 μg/mL (1000 ng/mL)	0.2 ng/mL	[1]
Sensitivity	Lower	Higher	[1]
Specificity	Good	Excellent	[1]



Mandatory Visualization

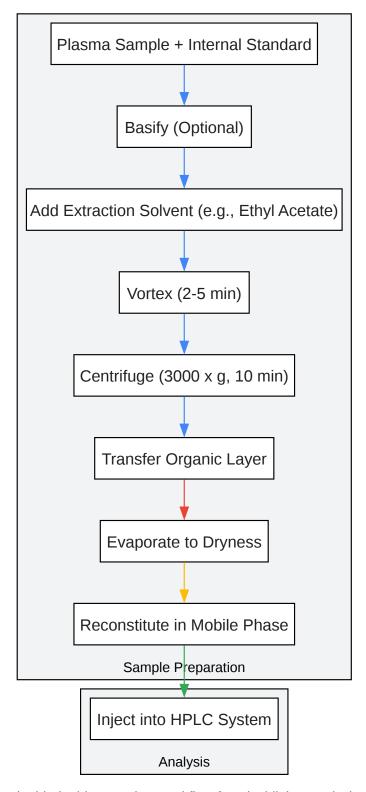


Protein Precipitation Workflow for Nisoldipine Analysis

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Caption: Protein Precipitation Workflow for Nisoldipine Analysis.[2]





Liquid-Liquid Extraction Workflow for Nisoldipine Analysis

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